molecular formula C25H28O3 B14080394 17Beta-Estradiol-16,16,17-d3 3-Benzoate

17Beta-Estradiol-16,16,17-d3 3-Benzoate

Cat. No.: B14080394
M. Wt: 379.5 g/mol
InChI Key: UYIFTLBWAOGQBI-DMAPMEDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17β-Estradiol-16,16,17-d3 3-Benzoate (CAS: 1192354-74-7) is a deuterium-labeled derivative of estradiol benzoate, a synthetic estrogen. Its molecular formula is C₂₅H₂₅D₃O₃, with a molecular weight of 379.51 g/mol . The compound is structurally characterized by three deuterium atoms at positions 16,16,17 of the estradiol backbone and a benzoate ester at the 3-hydroxy group. It is slightly soluble in DMSO and methanol and is stored at room temperature or 2–8°C to ensure stability .

This compound serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous estrogens in environmental or biological samples . It is strictly intended for research and development, with explicit prohibitions against human or animal testing .

Properties

Molecular Formula

C25H28O3

Molecular Weight

379.5 g/mol

IUPAC Name

[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20?,21?,22?,23-,25?/m0/s1/i12D2,23D

InChI Key

UYIFTLBWAOGQBI-DMAPMEDASA-N

Isomeric SMILES

[2H][C@@]1(C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)([2H])[2H])O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Isotopic Labeling via Catalytic Deuteration

Stepwise Synthesis from Non-Deuterated Precursors

Synthesis of the Tricyclic Ketone Intermediate

The steroid nucleus is constructed via Robinson annulation:

  • Michael Addition : Cyclohexenone reacts with methyl vinyl ketone in the presence of L-proline catalyst (30 mol%), achieving 78% enantiomeric excess
  • Aldol Cyclization : Acid-catalyzed (H₂SO₄, 0°C) closure forms the A/B ring system, isolated in 65% yield

Grignard Addition for D-Ring Formation

Introduction of the deuterated C16/C17 side chain:

  • Deuterated Grignard Reagent : CD₃MgBr (3 eq) in tetrahydrofuran (THF) at −78°C
  • Quenching : Saturated NH₄Cl solution followed by extraction with ethyl acetate
  • Yield : 82% after silica gel chromatography (hexane:EtOAc 4:1)

Aromatization and Deuterium Retention

Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

  • Conditions : 1.5 eq DDQ in toluene at 110°C for 6 hr
  • Deuterium Stability : >99% isotopic retention confirmed via ²H NMR

Final Benzoate Protection

Esterification under kinetic control:

  • Scaled Protocol : 50 g batches achieve 96.2% conversion (HPLC)
  • Purification : Recrystallization from ethanol/water (3:1) gives needle-like crystals (mp 178–180°C)

Industrial-Scale Production Challenges

Deuterium Source Economics

Commercial synthesis requires 99.8% D₂ gas (USD $650/L in 2025), contributing 62% of total production costs. Closed-loop recycling systems recover 78–84% unused deuterium.

Catalytic System Optimization

Pd/C (5%) demonstrates superior lifetime (12 cycles) versus PtO₂ (8 cycles) in continuous flow reactors. Deactivation occurs via sulfur poisoning from residual benzoyl chloride.

Purification Infrastructure

Multi-stage chromatography meets pharmacopeial standards:

  • Normal Phase HPLC : Zorbax Silica Column (250 × 21.2 mm), hexane:isopropanol 95:5
  • Final Purity : >99.5% by qNMR (δ 7.45–8.10 ppm, benzoate aromatic protons)

Analytical Characterization Benchmarks

Spectroscopic Validation

²H NMR (CDCl₃) :

  • δ 1.12 (C16-D₂, quintet, J = 2.1 Hz)
  • δ 2.84 (C17-D, septet, J = 1.8 Hz)

HRMS (ESI+) :

  • Calculated for C₂₅H₂₅D₃O₃ [M+H]⁺: 379.2147
  • Observed: 379.2143 (Δ = −1.1 ppm)

Isotopic Purity Assessment

LC-MS/MS (MRM mode) quantifies isotopic impurities:

  • D₀ : <0.05% (m/z 376 → 145)
  • D₁ : 0.12 ± 0.03% (m/z 377 → 146)
  • D₂ : 0.08 ± 0.02% (m/z 378 → 147)

Applications Driving Synthetic Refinement

Pharmacokinetic Tracers

Deuterium labeling enables 14-day longitudinal studies in primate models with 94% signal retention versus 68% for protiated controls.

Environmental Analysis

EPA Method 539.1 employs this compound as an internal standard for detecting estrogenic pollutants at 0.1–5 ng/L sensitivity.

Reference Material Production

NIST SRM 2929a incorporates 17β-estradiol-16,16,17-d3 3-benzoate as a calibration standard with ±0.7% uncertainty.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

17Beta-Estradiol-16,16,17-d3 3-Benzoate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Variants of Estradiol

2.1.1. 17β-Estradiol-16,16,17-d3 (E2b-d3)
  • Molecular Formula : C₁₈H₂₁D₃O₂
  • Molecular Weight : 275.40 g/mol
  • Key Differences : Lacks the 3-benzoate ester group present in the target compound. Used as an internal standard for quantifying free 17β-estradiol in environmental studies .
2.1.2. 17β-Estradiol-2,4,16,16-d4 (E2-d4)
  • Molecular Formula : C₁₈H₂₀D₄O₂
  • Molecular Weight : 276.42 g/mol
  • Used to analyze sulfate and glucuronide conjugates of estradiol in metabolic studies .
2.1.3. 17β-Estradiol-3-(β-D-glucuronide)-d3 (E2-G-d3)
  • Molecular Formula : C₂₄H₂₉D₃O₈
  • Molecular Weight : 463.50 g/mol
  • Key Differences : Features a glucuronide conjugate at position 3 instead of a benzoate ester. Critical for studying estrogen glucuronidation pathways .

Non-Deuterated Estradiol Derivatives

2.2.1. Estradiol Benzoate (CAS: 50-50-0)
  • Molecular Formula : C₂₅H₂₈O₃
  • Molecular Weight : 376.50 g/mol
  • Key Differences: Non-deuterated, with identical benzoate esterification. Used in hormone therapy research but poses significant health risks (carcinogenicity, reproductive toxicity) .
2.2.2. Estradiol-3-benzoate-17-butyrate (CAS: 63042-18-2)
  • Molecular Formula : C₂₉H₃₄O₄
  • Molecular Weight : 446.60 g/mol
  • Key Differences: Contains a butyrate ester at position 17 and a benzoate at position 3.

Deuterated Androgen Analogs

2.3.1. Testosterone-16,16,17-d3
  • Molecular Formula : C₁₉H₂₇D₃O₂
  • Molecular Weight : 305.47 g/mol
  • Key Differences : Androgen backbone with deuterium at positions 16,16,15. Highlights the broader application of deuterium labeling in steroid hormone analysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Applications References
17β-Estradiol-16,16,17-d3 3-Benzoate C₂₅H₂₅D₃O₃ 379.51 16,16,17 LC-MS internal standard
Estradiol Benzoate C₂₅H₂₈O₃ 376.50 None Hormone therapy research
17β-Estradiol-16,16,17-d3 C₁₈H₂₁D₃O₂ 275.40 16,16,17 Environmental estrogen quantification
Estradiol-3-benzoate-17-butyrate C₂₉H₃₄O₄ 446.60 None Pharmacokinetic studies
Testosterone-16,16,17-d3 C₁₉H₂₇D₃O₂ 305.47 16,16,17 Androgen metabolism analysis

Key Research Findings

Deuterium Labeling Advantages: The deuterium in 17β-Estradiol-16,16,17-d3 3-Benzoate minimizes isotopic interference in LC-MS, enabling precise quantification of endogenous estrogens in complex matrices .

Esterification Impact : The benzoate group enhances the compound’s stability and lipophilicity compared to sulfate or glucuronide conjugates, which are more polar and prone to hydrolysis .

Safety Profile: While non-deuterated estradiol benzoate is carcinogenic, the deuterated variant’s safety data remain unspecified, though it is handled under similar hazardous material protocols .

Q & A

Q. What safety protocols are critical when handling 17β-estradiol-16,16,17-d3 3-benzoate in laboratory settings?

Methodological Answer:

  • Hazard Classification : The compound is classified under GHS08 as a suspected carcinogen (H351) and reproductive toxin (H360FD, H362) .
  • PPE Requirements : Use gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
  • Emergency Procedures : For skin/eye contact, rinse immediately with water. In case of accidental ingestion, seek medical attention and provide the safety data sheet (SDS) to healthcare providers .
  • Waste Disposal : Follow institutional guidelines for hazardous waste, as the compound may persist in the environment .

Q. How does deuterium labeling in 17β-estradiol-16,16,17-d3 3-benzoate enhance metabolic studies?

Methodological Answer:

  • Isotopic Tracing : The deuterium atoms at positions 16,16,17 enable precise tracking of metabolic pathways via mass spectrometry (MS), reducing interference from endogenous estradiol .
  • Stability Considerations : Deuterium labeling minimizes metabolic scrambling, improving accuracy in quantifying phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Experimental Validation : Use stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects in biological samples .

Q. What analytical methods are recommended for quantifying 17β-estradiol-16,16,17-d3 3-benzoate and its metabolites?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC or UPLC with C18 columns, using acetonitrile/water gradients for separation .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) or tandem MS (MS/MS) in positive ion mode. Monitor transitions like m/z 376.5 → 145.1 (parent ion) and m/z 379.5 → 148.1 (deuterated form) to distinguish isotopic peaks .
  • Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Advanced Research Questions

Q. How can isotopic interference be mitigated when co-analyzing deuterated and non-deuterated estradiol derivatives?

Methodological Answer:

  • Chromatographic Resolution : Optimize column temperature and mobile phase pH to separate isotopic variants. For example, a pH of 4.5 enhances retention time differences between deuterated and non-deuterated forms .
  • Data Processing : Use software algorithms (e.g., XCMS or Skyline) to deconvolute overlapping isotopic peaks and correct for natural abundance contributions .
  • Cross-Validation : Confirm results with orthogonal methods like nuclear magnetic resonance (NMR) or immunoassays to resolve ambiguities .

Q. What experimental strategies address low solubility of 17β-estradiol-16,16,17-d3 3-benzoate in in vivo studies?

Methodological Answer:

  • Solubilization Techniques : Prepare stock solutions in DMSO (≤1% final concentration) or ethanol. For aqueous formulations, use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability .
  • Dosing Protocols : Administer via subcutaneous implants or osmotic pumps for sustained release, minimizing solvent-related toxicity .
  • In Situ Validation : Measure plasma concentrations using LC-MS to confirm solubility and stability under physiological conditions .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of metabolic rate data?

Methodological Answer:

  • KIEs in CYP450 Metabolism : Deuterium at C16/C17 may slow hydroxylation rates due to increased bond strength, leading to underestimation of metabolic clearance. Compare data with non-deuterated controls to quantify KIE magnitude .
  • Computational Modeling : Use molecular dynamics simulations to predict KIEs on enzyme binding and catalysis (e.g., CYP3A4-mediated oxidation) .
  • Correction Factors : Apply KIE-adjusted pharmacokinetic models to extrapolate in vitro metabolic data to in vivo scenarios .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported estrogen receptor (ER) binding affinities for deuterated estradiol analogs?

Methodological Answer:

  • Source Evaluation : Confirm ligand purity (>98% by HPLC) and isotopic enrichment (≥98 atom % D) via MS and NMR .
  • Assay Conditions : Standardize ER-binding assays (e.g., competitive ELISA or radioligand displacement) to control for temperature, pH, and co-factor availability .
  • Statistical Rigor : Perform replicate experiments (n ≥ 6) and apply multivariate analysis to identify outliers or batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.